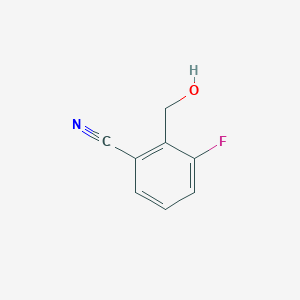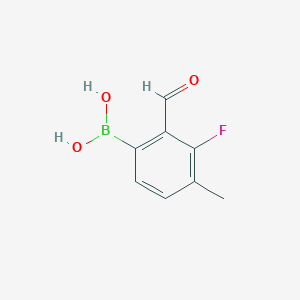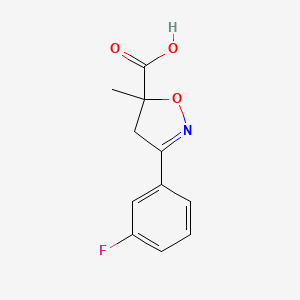
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 3-Fluorophenylacetic acid, have been used as building blocks to synthesize other complex molecules . Boronic acids, which could potentially be used in the synthesis of this compound, are commonly used as building blocks and synthetic intermediates .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, as has been done for similar compounds . Density functional theory (DFT) could be used to calculate the molecular structure, which should be consistent with the X-ray diffraction results .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the oxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms. The fluorophenyl group could also participate in reactions, particularly if the compound is used as a building block for synthesizing other molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the oxazole ring and the fluorophenyl group. For example, the compound might exhibit the typical aromatic properties of phenyl-containing compounds. The presence of the fluorine atom could also influence the compound’s reactivity and other chemical properties .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
Research has shown the synthesis of quinolones with heterocyclic substituents like oxazoles, demonstrating significant antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
Pharmaceutical Applications
The compound 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, related to the oxazole class, has been prepared for potential pharmaceutical applications (Christov et al., 2006).
Chemical Reactions and Structural Analysis
A study involving oxazoles, like the one , discusses their reaction with tetracyanoethylene, leading to the molecular structure determination of the resulting compounds (Ibata et al., 1992).
Antitumor Activity
Isoxazolyl- and isothiazolylcarbamides derived from oxazolyl compounds have been synthesized and shown to exhibit significant antitumor activity, indicating potential in cancer treatment (Potkin et al., 2014).
Intermediate for Anticancer Drugs
The related compound 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid is an important intermediate for biologically active anticancer drugs (Zhang et al., 2019).
Role in Chemical Synthesis
Oxazoles have been used as masked carboxyls in chemical synthesis, activating ortho-leaving groups in nucleophilic aromatic substitution, indicating their versatility in organic synthesis (Cram et al., 1987).
X-ray Crystal Structure Analysis
The structural analysis of oxazole compounds through X-ray crystallography, as exemplified in the study of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, provides insights into the molecular arrangement and potential reactivity (Shtabova et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on several factors, including how it’s handled and disposed of, and whether it’s used in its pure form or as part of a mixture. Material safety data sheets (MSDS) would typically provide information on the potential hazards associated with this compound, as well as recommended measures for safe handling and use .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRHUOAYUUCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



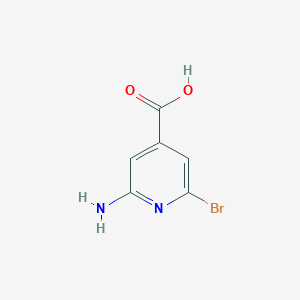
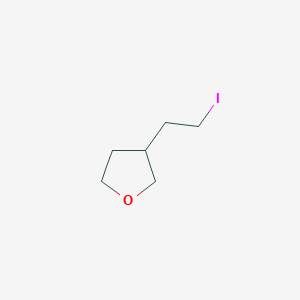
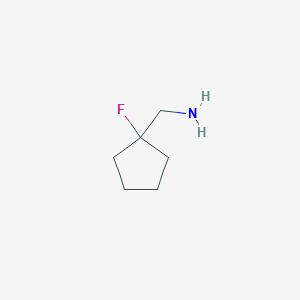
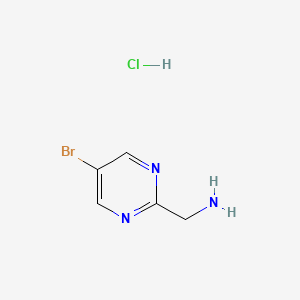
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
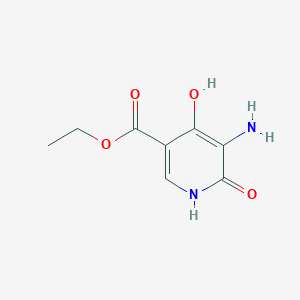
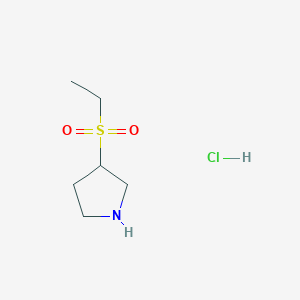
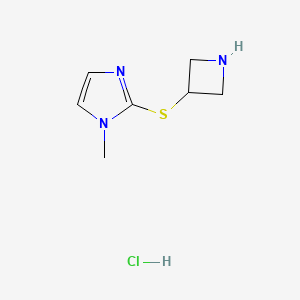

![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)
